molecular formula C16H19N5O3S B10944293 N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10944293
M. Wt: 361.4 g/mol
InChI Key: VDXGWWATTYEETM-UHFFFAOYSA-N
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Description

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the methoxybenzyl group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the pyrazole derivative.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used depending on the type of substitution reaction.

Major Products Formed

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C16H19N5O3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]-1,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H19N5O3S/c1-12-16(9-17-20(12)2)25(22,23)19-14-8-18-21(11-14)10-13-5-4-6-15(7-13)24-3/h4-9,11,19H,10H2,1-3H3

InChI Key

VDXGWWATTYEETM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)OC

Origin of Product

United States

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